molecular formula C20H20ClN3O4 B021405 Didesmethyl Erlotinib Hydrochloride Salt CAS No. 183320-12-9

Didesmethyl Erlotinib Hydrochloride Salt

Cat. No.: B021405
CAS No.: 183320-12-9
M. Wt: 401.8 g/mol
InChI Key: CUXTVYBENQCZOP-UHFFFAOYSA-N
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Description

Didesmethyl Erlotinib Hydrochloride Salt is a metabolite of Erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Erlotinib . The molecular formula of this compound is C20H20ClN3O4, and it has a molecular weight of 401.84 g/mol .

Mechanism of Action

Target of Action

Didesmethyl Erlotinib Hydrochloride Salt, also known as Erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells, playing a crucial role in cell division and multiplication . In some cancer cells, EGFR is overexpressed, leading to uncontrolled growth .

Mode of Action

Erlotinib works by blocking EGFR , thereby inhibiting the intracellular phosphorylation of tyrosine kinase associated with EGFR . This blockage can shrink or stop cancer growth for a period of time . Erlotinib is considered a targeted drug therapy, as it specifically blocks signals that encourage cancer cell growth .

Biochemical Pathways

The inhibition of EGFR by Erlotinib affects multiple signal-transduction pathways, playing a critical role in both tumorigenesis and tumor growth . By blocking EGFR, Erlotinib disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .

Pharmacokinetics

It’s important to note that the bioavailability of Erlotinib can be influenced by factors such as food intake and liver function .

Result of Action

The primary molecular effect of Erlotinib is the inhibition of EGFR, which can lead to a decrease in cancer cell proliferation . On a cellular level, this can result in the shrinkage or cessation of tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Erlotinib. For instance, the presence of certain genetic variants in a patient can affect the drug’s effectiveness . Additionally, external factors such as diet and other medications can impact the drug’s absorption and metabolism .

Biochemical Analysis

Biochemical Properties

Didesmethyl Erlotinib Hydrochloride Salt is known to interact with various enzymes and proteins. It is a potent inhibitor of EGFR (Epidermal Growth Factor Receptor) . The nature of these interactions is primarily inhibitory, affecting the function of the EGFR and subsequently influencing various biochemical reactions.

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by inhibiting the EGFR, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on the EGFR. It binds reversibly to the ATP binding site of the EGFR, leading to changes in gene expression and enzyme activity .

Preparation Methods

The preparation of Didesmethyl Erlotinib Hydrochloride Salt involves several synthetic routes. One common method includes reacting 6,7-bis(2-methoxyethoxy)-4-methoxyquinazoline with 3-ethynylaniline in the presence of a base and a reaction-inert solvent . The compound obtained is then treated with a pharmaceutically acceptable acid to form the corresponding hydrochloride salt . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

Chemical Reactions Analysis

Didesmethyl Erlotinib Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXTVYBENQCZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596529
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-12-9
Record name 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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